6-Bromo-biphenyl-3,3'-diol

Organic Synthesis Methodology Process Chemistry

Researchers developing selective epigenetic probes often face low yields from non-halogenated biphenyl diols. 6-Bromo-biphenyl-3,3'-diol solves this with a unique bromine handle for efficient Suzuki-Miyaura cross-coupling, enabling construction of polyarylated scaffolds and SAR exploration. • Selective BRPF1 inhibitor (IC50=65 nM) with >100-fold selectivity over BRPF3 (IC50=7,600 nM). • Acts as a versatile building block for organic semiconductors, liquid crystals, and MOF ligands. • Supplied with consistent quality and rapid global shipping for seamless procurement.

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
Cat. No. B8444509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-biphenyl-3,3'-diol
Molecular FormulaC12H9BrO2
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)O)Br
InChIInChI=1S/C12H9BrO2/c13-12-5-4-10(15)7-11(12)8-2-1-3-9(14)6-8/h1-7,14-15H
InChIKeyRAOCCIJCYNSVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-biphenyl-3,3'-diol: A Functionalized Biphenyl-3,3'-diol Scaffold for Targeted Organic Synthesis and Biomedical Research


6-Bromo-biphenyl-3,3'-diol (CAS 500761-23-9), with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol, is a monosubstituted biphenyl diol derivative. It belongs to the class of 3,3'-biphenyl diols, which are versatile building blocks in organic synthesis, medicinal chemistry, and materials science [1]. The compound features a biphenyl core with two hydroxyl groups in the meta-positions (3 and 3') and a single bromine atom at the 6-position. This specific substitution pattern imparts a unique profile of reactivity and physicochemical properties, distinguishing it from the unsubstituted parent compound, [1,1'-biphenyl]-3,3'-diol (CAS 612-76-0) , and other halogenated or polysubstituted analogs. Its primary value lies in its function as a key synthetic intermediate, where the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures [2].

Synthetic intermediate
Aryl bromide handle enables Pd-catalyzed cross-coupling for molecular diversification.
Bioactive tool compound
Reported selective BRPF1 bromodomain inhibition supports epigenetic probe research.
Efficient access
Reported single-step synthesis protocol may reduce procurement lead time and cost.

Why 6-Bromo-biphenyl-3,3'-diol Cannot Be Simply Substituted by Other Biphenyl Diols


The practice of substituting one biphenyl diol for another without rigorous evaluation is scientifically unsound and can lead to experimental failure. 6-Bromo-biphenyl-3,3'-diol occupies a unique niche in chemical space. Its distinct substitution pattern fundamentally alters its synthetic utility, physicochemical behavior, and potential biological interactions compared to the parent [1,1'-biphenyl]-3,3'-diol or isomers with bromine at different positions (e.g., 4'-Bromo-[1,1'-biphenyl]-2,4-diol) . The presence of a single bromine atom at the 6-position introduces a site for selective cross-coupling that is absent in the non-halogenated parent [1], while its less sterically hindered and electronically distinct environment compared to polyhalogenated analogs (e.g., 3,3',5,5'-tetrabromo-2,2'-biphenyldiol) [2] results in different reactivity and product profiles. Furthermore, subtle changes in halogen type (e.g., Cl vs. Br) or position can dramatically alter a compound's lipophilicity, metabolic stability, and target binding affinity [3]. Therefore, assuming functional equivalence among biphenyl diols is a high-risk assumption; the specific evidence below quantifies the precise points of differentiation that mandate the selection of 6-Bromo-biphenyl-3,3'-diol for specific applications.

C-Br bond at 6-position provides cross-coupling site
Parent [1,1'-biphenyl]-3,3'-diolLacks halogen; no direct cross-coupling handle; may not support same synthetic routes.
Single bromine substitution pattern
Polyhalogenated analogs (e.g., 3,3',5,5'-tetrabromo)Steric and electronic differences can alter reactivity and product profiles significantly.
Reported BRPF1 selectivity profile
Isomeric bromo-biphenyl diols (e.g., 4'-bromo substitution)Positional isomer may shift biological activity; BRPF selectivity may not transfer.

Quantifiable Differentiation of 6-Bromo-biphenyl-3,3'-diol: Evidence-Based Advantages Over Analogs


Superior Synthetic Accessibility: Quantitative Yield in a One-Step Protocol

Unlike many substituted biphenyl diols that require multi-step syntheses with modest overall yields, 6-Bromo-biphenyl-3,3'-diol can be synthesized in a single step with a quantitative yield. This represents a substantial advantage over the unsubstituted parent compound, [1,1'-biphenyl]-3,3'-diol, whose classical syntheses (e.g., fusion of biphenyl-3,3'-disulfonic acid with KOH) are low-yielding and generate significant waste. The one-step protocol using adapted Vilsmeier conditions provides the target compound in quantitative yield, as confirmed by comprehensive characterization (1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy) [1].

Synthetic Efficiency
Class-level inference
Quantitative yield via single-step protocol (adapted Vilsmeier conditions). Parent compound synthesis is low-yielding.
Supports cost-effective procurement; reported protocol may require in-lab verification.
Single Molbank report; yield reproducibility in different settings not established.
Organic Synthesis Methodology Process Chemistry

Distinctive Bromodomain Inhibition Profile with Demonstrated Selectivity

In a BROMOscan assay panel, 6-Bromo-biphenyl-3,3'-diol exhibited a unique inhibition profile against the bromodomain and PHD finger-containing (BRPF) protein family, with a 116.9-fold selectivity for BRPF1 (IC50 = 65 nM) over BRPF3 (IC50 = 7,600 nM) and a 21.5-fold selectivity over BRPF2 (IC50 = 1,400 nM) [1]. This contrasts with the parent [1,1'-biphenyl]-3,3'-diol, which shows no reported significant activity against these targets. The selective inhibition of BRPF1, a key regulator of gene transcription, is a distinct pharmacological feature not observed in the unsubstituted or many other substituted analogs [2].

BRPF1 Selectivity
Reported
IC50 BRPF1 65 nM; 116.9-fold selectivity over BRPF3 (7,600 nM); 21.5-fold over BRPF2.
Supports selective chemical probe research; model-context dependent.
BROMOscan assay; parent compound shows no comparable activity.
Epigenetics Bromodomain Inhibition Chemical Biology

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 6-position renders 6-Bromo-biphenyl-3,3'-diol a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the non-halogenated parent [1,1'-biphenyl]-3,3'-diol. While quantitative kinetic data for this specific compound is not yet published in head-to-head comparisons, the class-level inference is robust: aryl bromides are universally recognized as more reactive than aryl chlorides or non-halogenated arenes in oxidative addition steps [1]. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to a C-H bond. This enables the synthesis of complex, polyarylated structures (polyphenyls) that are inaccessible from the parent diol [2].

Cross-Coupling Utility
Class-level inference
C-Br bond enables facile oxidative addition to Pd(0); parent C-H bond does not.
Class-level reactivity advantage; supports complex molecule construction.
Direct head-to-head kinetic data for this compound not available.
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Optimal Research and Industrial Applications for 6-Bromo-biphenyl-3,3'-diol


Synthesis of Polyarylated Polyphenyls for Materials Science

Given its quantitative synthetic yield and the reactivity of its C-Br bond, 6-Bromo-biphenyl-3,3'-diol is an ideal starting material for constructing polyarylated polyphenyls. These extended aromatic systems, built via Suzuki-Miyaura cross-coupling, are of interest as organic semiconductors, liquid crystals, or ligands for metal-organic frameworks. The 3,3'-diol core provides both structural rigidity and sites for further functionalization [1].

Chemical Probe Development for BRPF Bromodomain Research

The compound's demonstrated selectivity profile against BRPF1 (IC50 = 65 nM) over BRPF3 (IC50 = 7,600 nM) makes it a valuable starting point for developing chemical probes to dissect the biology of the BRPF family of epigenetic readers. Its activity is a direct consequence of the bromine substitution pattern, and it can be used to interrogate the role of BRPF1 in gene transcription without significant confounding inhibition of BRPF3 [1].

Lead Optimization in Medicinal Chemistry

As a building block with established biological activity (e.g., in bromodomain inhibition), 6-Bromo-biphenyl-3,3'-diol is a prime candidate for lead optimization programs. The bromine atom can be replaced via cross-coupling to introduce a wide variety of aryl or heteroaryl groups, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) and improve upon the compound's potency, selectivity, and drug-like properties [2].

Application
Selection Property
Validation Focus
Materials science: polyarylated polyphenyl synthesis
Aryl bromide synthetic handle for cross-coupling
Cross-coupling efficiency and product characterization
Epigenetic probe development: BRPF bromodomain
Reported BRPF1 selectivity profile
Target engagement and selectivity in cellular assays
Medicinal chemistry: SAR exploration
Versatile aryl bromide for late-stage diversification
Potency and selectivity optimization via C-C coupling

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